3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, including a benzene ring and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene and thiophene structures. The key steps include:
Formation of the Benzene Sulfonamide Core:
Thiophene Ring Formation: The thiophene rings are synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the thiophene rings to the benzene sulfonamide core using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide: Lacks the chloro substituent.
3-chloro-4-methoxy-N-((5-(furan-3-carbonyl)furan-2-yl)methyl)benzenesulfonamide: Contains furan rings instead of thiophene rings.
Uniqueness
The presence of both chloro and methoxy substituents on the benzene ring, combined with the thiophene rings, gives 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide unique electronic and steric properties that can be exploited in various applications, making it distinct from its analogs .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKDZVKAOBWCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.